Cas no 305867-36-1 (2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid)

2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid
- (E)-2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- Acetic acid, 2-[[7-(2-buten-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-8-yl]thio]-
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- Inchi: 1S/C12H14N4O4S/c1-3-4-5-16-8-9(13-12(16)21-6-7(17)18)15(2)11(20)14-10(8)19/h3-4H,5-6H2,1-2H3,(H,17,18)(H,14,19,20)
- InChI Key: SVRDUAQCINNXIE-UHFFFAOYSA-N
- SMILES: C(O)(=O)CSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0372-0583-3mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-2mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-4mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0372-0583-2μmol |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-1mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0372-0583-20mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-10mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-5mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-15mg |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0372-0583-5μmol |
2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid |
305867-36-1 | 90%+ | 5μl |
$94.5 | 2023-05-17 |
2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid Related Literature
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on 2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid
Professional Introduction to Compound with CAS No. 305867-36-1 and Product Name: 2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid
Compound with the CAS number 305867-36-1 and the product name 2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a purine derivative, which is a well-known scaffold in medicinal chemistry, particularly for its role in the development of nucleoside analogs and kinase inhibitors.
The presence of a sulfanyl group at the acetic acid moiety introduces an interesting chemical property that may contribute to the compound's interaction with biological targets. This feature is particularly relevant in the context of drug design, where sulfur-containing heterocycles are often employed to enhance binding affinity and selectivity. The butenyl moiety further extends the compound's structural complexity, potentially influencing its pharmacokinetic profile and metabolic stability.
Recent studies have highlighted the importance of purine derivatives in the development of antiviral and anticancer agents. The 7-(2E)-but-2-enyl substituent in this compound may play a crucial role in modulating its biological activity by influencing electron distribution and steric interactions. Additionally, the 3-methyl group within the purine ring contributes to the overall electronic properties of the molecule, which can be fine-tuned to achieve optimal receptor binding.
The dioxo group, located between the two rings of the purine scaffold, introduces oxygen atoms that can participate in hydrogen bonding interactions. This feature is particularly relevant for compounds targeting enzymes or receptors that rely on hydrogen bonding for stable binding. The combination of these structural elements suggests that this compound may exhibit multiple modes of interaction with biological targets, enhancing its potential as a lead compound for drug discovery.
In the realm of drug development, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of this compound make it an attractive candidate for virtual screening against various biological targets. The sulfanyl group and butenyl moiety, in particular, have been shown to enhance binding affinity in several known drug molecules. This underscores the importance of rational drug design in leveraging known structural motifs to develop novel therapeutics.
Experimental validation of computational predictions is essential for advancing drug candidates into clinical development. Preliminary studies have demonstrated that derivatives of this compound class exhibit promising activity against certain kinases and enzymes involved in cancer progression. The purine scaffold, being a well-established pharmacophore, provides a foundation for further optimization through structure-based drug design approaches. This includes modifications to improve solubility, bioavailability, and metabolic stability.
The pharmaceutical industry continues to invest heavily in developing small molecule inhibitors targeting specific disease pathways. Compounds like this one represent a valuable addition to the chemical toolbox available for drug discovery. The integration of synthetic chemistry expertise with computational biology has accelerated the process of identifying lead compounds with high potential for therapeutic efficacy. This interdisciplinary approach is critical for addressing complex diseases such as cancer and inflammatory disorders.
Future research directions may focus on exploring analogs of this compound to further optimize its pharmacological properties. Strategies such as library synthesis and parallel synthesis can be employed to generate a diverse set of derivatives for screening purposes. Advances in automation and robotics have made it feasible to conduct large-scale synthetic campaigns efficiently, enabling rapid exploration of chemical space.
The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. These compounds often exhibit unique biological activities due to their ability to engage multiple binding sites on target proteins or enzymes. The sulfanyl group in this compound is likely responsible for much of its interaction with biological targets, providing a basis for further structural optimization. By modifying adjacent functional groups or introducing additional substituents, researchers can fine-tune these interactions to achieve desired pharmacological outcomes.
Overall, Compound with CAS No. 305867-36-1 and Product Name: 2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive starting point for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this class of compounds, their significance in modern medicine is likely to grow significantly.
305867-36-1 (2-({7-(2E)-but-2-en-1-yl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid) Related Products
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